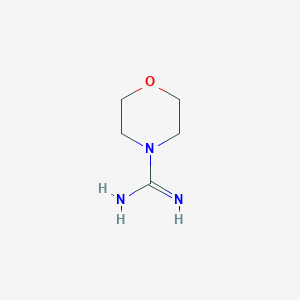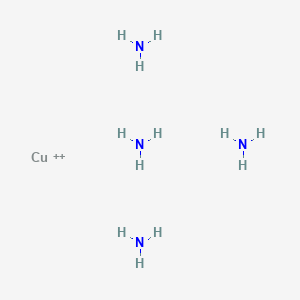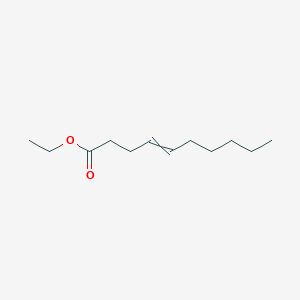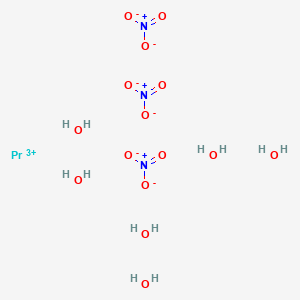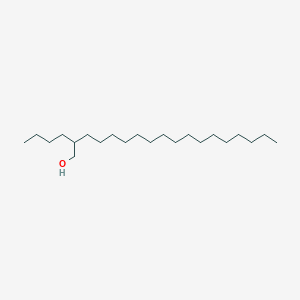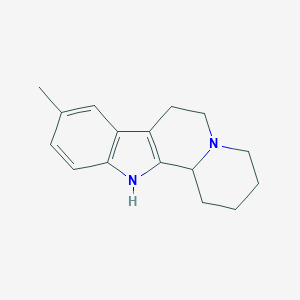
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine, also known as harmane, is a naturally occurring alkaloid found in various plant and animal tissues. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Mécanisme D'action
Harmane exerts its effects through various mechanisms. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Effets Biochimiques Et Physiologiques
Harmane has been shown to have various biochemical and physiological effects. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Harmane has several advantages for lab experiments. It is readily available, inexpensive, and stable. It can be easily synthesized through various methods, and its effects can be easily measured through various assays. However, 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
Orientations Futures
There are several future directions for the study of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine. One direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential as a cancer therapeutic agent. Additionally, future studies could focus on optimizing the synthesis method of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine and improving its bioavailability.
Méthodes De Synthèse
Harmane can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Skraup synthesis. The Pictet-Spengler reaction involves the reaction between tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction between β-phenylethylamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction between aniline, glycerol, and an oxidant in the presence of a sulfuric acid catalyst.
Applications De Recherche Scientifique
Harmane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase A (MAO-A) and activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Harmane has also been shown to have anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Propriétés
Numéro CAS |
16008-64-3 |
|---|---|
Nom du produit |
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine |
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
Clé InChI |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Synonymes |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



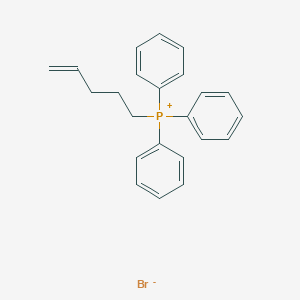
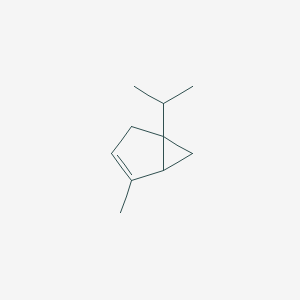
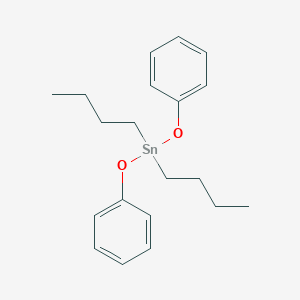
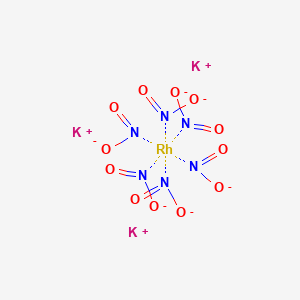
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

